propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate
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Overview
Description
Propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of cyclopenta[b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate typically involves a multicomponent condensation reaction. The key starting materials include malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction proceeds through several steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . The final product is obtained by the addition of alkylating agents and subsequent aromatization of the dihydropyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate has several scientific research applications:
Medicinal Chemistry: The compound’s structural framework is similar to that of various bioactive molecules, making it a potential candidate for drug development.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving protein kinases and calcium channels.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. These targets may include protein kinases, calcium channels, and other enzymes involved in cellular signaling pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile)
Uniqueness
Propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H24N2O2S |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
propan-2-yl 2-[(3-cyano-4-cyclohex-3-en-1-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C20H24N2O2S/c1-13(2)24-18(23)12-25-20-16(11-21)19(14-7-4-3-5-8-14)15-9-6-10-17(15)22-20/h3-4,13-14H,5-10,12H2,1-2H3 |
InChI Key |
BYJMITRGJOUKAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NC2=C(CCC2)C(=C1C#N)C3CCC=CC3 |
Origin of Product |
United States |
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